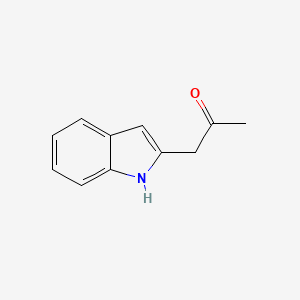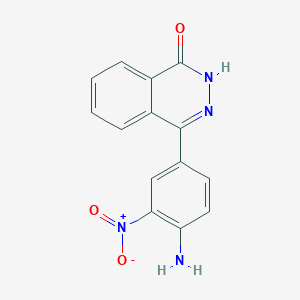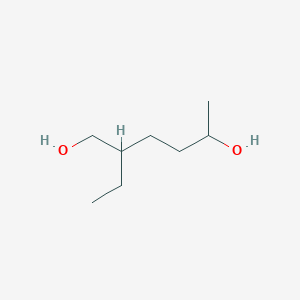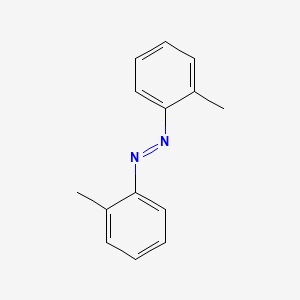![molecular formula C16H12N2O6S B3054204 1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone CAS No. 58881-57-5](/img/structure/B3054204.png)
1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone
Overview
Description
1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone is a chemical compound that belongs to the class of sulfanyl ketones. It has been used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone acts as a cysteine protease inhibitor by covalently binding to the thiol group of the cysteine residue in the active site of the enzyme. This leads to the inhibition of the enzymatic activity and prevents the cleavage of the peptide bond by the enzyme.
Biochemical and Physiological Effects:
1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone has been shown to have various biochemical and physiological effects such as:
1. Inhibition of cysteine protease activity: It inhibits the activity of various cysteine proteases such as cathepsin B, cathepsin L, and papain.
2. Antioxidant activity: It has been shown to have antioxidant activity by scavenging free radicals and preventing oxidative damage.
3. Anti-inflammatory activity: It has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone has several advantages and limitations for lab experiments such as:
Advantages:
1. It is a potent and selective inhibitor of cysteine proteases.
2. It has a covalent mechanism of action, which makes it more effective than non-covalent inhibitors.
3. It has been extensively used in various scientific research applications, which makes it a well-established tool for studying cysteine proteases.
Limitations:
1. It is a toxic compound and should be handled with care.
2. It is not suitable for in vivo studies due to its toxicity.
3. It has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone has several future directions such as:
1. Development of new cysteine protease inhibitors: It can be used as a template for the development of new cysteine protease inhibitors with improved potency and selectivity.
2. In vivo studies: The toxicity of 1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone can be reduced by modifying its chemical structure, which can make it suitable for in vivo studies.
3. Drug development: It can be used as a lead compound for the development of new drugs targeting cysteine proteases, which are involved in various diseases such as cancer, malaria, and Alzheimer's disease.
Conclusion:
1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone is a potent and selective inhibitor of cysteine proteases. It has been extensively used in various scientific research applications such as chemical biology, medicinal chemistry, biochemistry, and pharmacology. It has several advantages and limitations for lab experiments and has several future directions such as the development of new cysteine protease inhibitors, in vivo studies, and drug development.
Scientific Research Applications
1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone has been used in various scientific research applications such as:
1. Chemical biology: It has been used as a tool to study the activity of enzymes such as cysteine proteases and glutathione S-transferases.
2. Medicinal chemistry: It has been used in the development of new drugs targeting cysteine proteases, which are involved in various diseases such as cancer, malaria, and Alzheimer's disease.
3. Biochemistry: It has been used to study the mechanism of action of various enzymes and their inhibitors.
4. Pharmacology: It has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
properties
IUPAC Name |
1-(4-nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S/c19-15(11-1-5-13(6-2-11)17(21)22)9-25-10-16(20)12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHMLQUXGPIROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319286 | |
| Record name | MLS003170995 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58881-57-5 | |
| Record name | MLS003170995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003170995 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3054123.png)
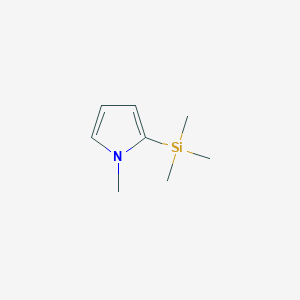

![7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054127.png)
